molecular formula C21H23N3O4S B3005311 (6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 852134-52-2

(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B3005311
CAS No.: 852134-52-2
M. Wt: 413.49
InChI Key: DZVCVYFLNQVPOY-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[2,1-b]thiazole core substituted at the 6-position with a 4-methoxyphenyl group and at the 3-position with a methyl group. The methanone moiety is linked to a 1,4-dioxa-8-azaspiro[4.5]decane system, a spirocyclic structure known to enhance conformational rigidity and modulate pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-14-18(19(25)23-9-7-21(8-10-23)27-11-12-28-21)29-20-22-17(13-24(14)20)15-3-5-16(26-2)6-4-15/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVCVYFLNQVPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a synthetic organic molecule with a complex structure that includes both thiazole and imidazole moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Molecular Characteristics

  • Molecular Formula : C21H23N3O4S
  • Molecular Weight : 413.49 g/mol
  • CAS Number : 852134-52-2
  • Purity : Typically ≥95% .

Target Interactions

The compound likely interacts with multiple biological targets due to the presence of indole and thiazole derivatives, which are known for their high-affinity binding to various receptors. The mechanism of action may involve:

  • Receptor Binding : Indole and thiazole derivatives have been associated with diverse biological activities including:
    • Antiviral
    • Anticancer
    • Antioxidant
    • Antimicrobial effects .

Biochemical Pathways

The biological activities of this compound are attributed to its ability to modulate several biochemical pathways:

Biological Activity Data

A summary of available biological activity data for similar compounds is presented in Table 1 below:

Activity TypeCompound ExampleIC50/Activity LevelReference
Antioxidant6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineIC50 = 16.97 µg/ml
AnticancerVarious Indole DerivativesGrowth inhibition up to 44.59% on CCRF-CEM (Leukemia) cell lines
AntimicrobialIndole/Thiazole DerivativesVaries by specific strain
Anti-diabeticRelated Thiazole CompoundsBlood glucose lowering activity up to 59.15%

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds structurally similar to this compound:

  • Anticancer Research : A study evaluated a series of indole-based compounds for their anticancer properties against various cancer cell lines. Results indicated significant growth inhibition in leukemia cell lines, suggesting potential therapeutic applications .
  • Antioxidant Studies : Research on related thiadiazine moieties demonstrated strong antioxidant activity through DPPH free radical scavenging assays, reinforcing the antioxidant potential of similar compounds .
  • Diabetes Management : Compounds with thiazole structures have shown promising results in lowering blood glucose levels in diabetic models, indicating that this compound may possess similar properties .

Comparison with Similar Compounds

2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole (Compound 3)

  • Structural Differences : Replaces the thiazole ring with a 1,3,4-thiadiazole core and introduces a nitro group at the 3-position of the phenyl ring.
  • The nitro group may reduce metabolic stability due to susceptibility to reduction .

6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5)

  • Key Features : Substituted with a methylsulfonyl group at the 4-position of the phenyl ring.
  • The target compound’s methoxy group, in contrast, may favor interactions with hydrophobic pockets.

Spirocyclic Methanone Derivatives

(6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

  • Structural Variance : Replaces the imidazothiazole system with a 6-methylpyridin-3-yl group.
  • The absence of the fused heterocycle reduces π-π stacking capabilities .

(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

  • Modifications : Features a phenylthiazole group and a sulfur atom in the spiro ring (1-oxa-4-thia system).
  • Considerations : The thiazole-thia spiro system may improve metabolic resistance but could reduce polarity compared to the 1,4-dioxa-8-aza analogue .

Thiazolidinone and Azo-Linked Derivatives

Thiazolidinone Derivatives with Azo Linkages (Compound 18)

  • Structure: Contains a thiazolidinone core and an azo group linking benzothiazole and methoxyphenyl moieties.
  • Activity: Demonstrates antimicrobial and antioxidant properties, likely due to the redox-active azo group and thiazolidinone’s ability to chelate metal ions . The target compound lacks these functional groups, suggesting divergent biological applications.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Notable Properties
Target Compound Imidazo[2,1-b]thiazole 4-Methoxyphenyl, 3-methyl, Spirocyclic Conformational rigidity; potential for balanced lipophilicity and solubility
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole Imidazo[2,1-b]-1,3,4-thiadiazole 4-Fluoro-3-nitrophenyl Higher electron deficiency; possible metabolic instability
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole 4-Methylsulfonylphenyl IC50 = 1.4 μM; strong hydrogen-bonding potential
(6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone Pyridine 6-Methylpyridin-3-yl, Spirocyclic Enhanced solubility; potential for basic nitrogen interactions
(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone Thiazole Phenylthiazole, 1-Oxa-4-thia spiro Improved metabolic stability; reduced polarity
Thiazolidinone-Azo Derivative (Compound 18) Thiazolidinone Azo linkage, Benzothiazole Antimicrobial/antioxidant activity; redox-active functional groups

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Thiazole ring formation : React 4-methoxyphenylacetone derivatives with thiosemicarbazide under acidic conditions (DMF/acetic acid mixture) to form intermediates .
  • Spiro ring assembly : Use 1,4-dioxa-8-azaspiro[4.5]decane as a starting material, coupling via a ketone linker under reflux in dry benzene or THF with catalysts like sodium acetate .
  • Optimization : Yield improvements (60–75%) are achieved by controlling stoichiometry (1:1.2 ratio of imidazothiazole to spiroketone) and reaction time (3–6 hours) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : Confirm spiro ring connectivity (e.g., δ 3.8–4.2 ppm for dioxolane protons) and imidazothiazole substituents .
  • IR : Detect carbonyl stretching (C=O at ~1680 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .
  • HPLC-MS : Monitor purity (>95%) using C18 columns (methanol/water gradient) .
    • Advanced Confirmation : Single-crystal X-ray diffraction resolves stereochemistry (e.g., dihedral angles between aryl and spiro rings) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Assays :

  • Antimicrobial : Disk diffusion assays against S. aureus and E. coli (MIC values: 8–32 µg/mL) .
  • Antioxidant : DPPH radical scavenging (IC₅₀: 50–100 µM) .
  • Enzyme inhibition : 14-α-demethylase (CYP51) inhibition via UV-Vis kinetic assays (IC₅₀: 10–20 µM) .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

  • Case Example : Discrepancies in antifungal IC₅₀ values (e.g., 10 vs. 50 µM) may arise from:

  • Assay conditions : pH (5.5 vs. 7.4) alters protonation of the spiro nitrogen .
  • Cell permeability : LogP differences due to methoxy vs. methyl substituents (LogP: 2.8 vs. 3.5) .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and use isogenic fungal strains .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina to model binding to 14-α-demethylase (PDB: 3LD6). The spiro ring occupies the hydrophobic pocket, while the methoxyphenyl group forms π-π stacking with Tyr118 .
  • MD simulations : Assess stability of ligand-enzyme complexes (RMSD < 2 Å over 100 ns) .

Q. How does the 1,4-dioxa-8-azaspiro[4.5]decane moiety influence physicochemical properties?

  • Impact :

  • Solubility : The spiro ring reduces water solubility (0.1 mg/mL vs. 1.2 mg/mL for non-spiro analogs) due to rigidity .
  • Metabolic stability : The dioxolane group resists CYP450 oxidation (t₁/₂ > 6 hours in microsomal assays) .

Q. What synthetic challenges arise from the compound’s stereochemistry?

  • Chiral Centers : The spiro[4.5]decane system introduces two chiral centers (C8 and C9).
  • Resolution :

  • Chiral HPLC : Use amylose-based columns (hexane/isopropanol) to separate enantiomers .
  • Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries to control stereochemistry during spiro ring closure .

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